

Debugging DM21 errors in PySCF environment

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DM21	
Cat. No.:	B13910615	Get Quote

DM21 Functional Troubleshooting Center

Welcome to the technical support center for the **DM21** functional in the PySCF environment. This guide provides answers to common questions and troubleshooting advice to assist researchers, scientists, and drug development professionals in their computational experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my calculation failing when using Newton or SOSCF convergence methods with **DM21**?

A1: You may encounter errors when attempting to use second-order optimization algorithms like the Newton-Raphson or Second-Order Self-Consistent Field (SOSCF) methods with the **DM21** functional. This is because the **DM21** functional, as implemented in the PySCF-**DM21** interface, does not support the computation of second-order derivatives (Hessians) required by these methods.[1] It is recommended to use first-order optimization algorithms.

Q2: Can I use the **DM21** functional for calculations on periodic systems?

A2: No, the **dm21**.NeuralNumInt class is designed exclusively for molecular systems and is not compatible with periodic boundary condition (PBC) calculations in PySCF.[2] The numerical integration interface for periodic systems in PySCF differs from the one for molecules, leading to errors if used interchangeably.[2]







Q3: My SCF calculation is failing to converge, particularly when studying bond dissociation. What are the possible reasons and solutions?

A3: Convergence issues, especially for systems with stretched bonds, have been reported with the **DM21** functional.[3] For instance, convergence failures were observed for H₂ and F₂ dissociation beyond a certain bond length (e.g., 2.3 Angstroms).[3] This behavior can be sensitive to the electronic structure at stretched geometries. The original research on **DM21** utilized a custom optimization algorithm to handle fractional occupations, which may be necessary for achieving convergence in these challenging cases.[3] For standard calculations, you may try starting from a converged density matrix from a different functional or adjusting the SCF convergence parameters.

Q4: Is it possible to perform geometry optimization with the DM21 functional in PySCF?

A4: Standard geometry optimization is not natively supported with the **DM21** functional in the public release. The required nuclear gradients for the **DM21** functional are not available out-of-the-box.[4] However, recent research has focused on implementing and evaluating geometry optimization with **DM21**, suggesting that custom implementations may be possible.[5] Users interested in this functionality should refer to the latest research literature for potential implementation strategies.[5]

Q5: I am receiving a warning message: "Support for int1e_grids not found". How can I resolve this?

A5: This warning indicates an issue with the underlying libraries, specifically libcint and pyscf, not meeting the version requirements for optimized integral calculations.[6] This can lead to slower performance as the calculation falls back to a less efficient loop over grid points.[6] This issue has been observed when PySCF is installed via conda. To resolve this, it is recommended to install PySCF using pip:

This typically ensures that the correct dependencies are met.[6]

DM21 Feature Compatibility in PySCF

The table below summarizes the compatibility of the **DM21** functional with various features and calculation types within the PySCF environment based on user-reported issues.



Feature/Calculation Type	Compatibility	Notes
Molecular Systems	Compatible	The primary intended use case for the DM21 functional in PySCF.
Periodic Systems (PBC)	Not Compatible	The dm21.NeuralNumInt interface is not designed for periodic calculations.[2]
First-Order SCF Solvers	Compatible	Standard SCF convergence algorithms can be used.
Newton/SOSCF Solvers	Not Compatible	Second-order derivatives are not supported.[1]
Geometry Optimization	Not Natively Supported	Requires custom implementation of nuclear gradients.[4][5]
Stretched Geometries	Potential Convergence Issues	May require specialized optimization algorithms for fractional occupations.[3]

Methodologies Standard Protocol for a Single-Point Energy Calculation with DM21

This protocol outlines the basic steps to perform a single-point energy calculation on a molecular system using the **DM21** functional in PySCF.

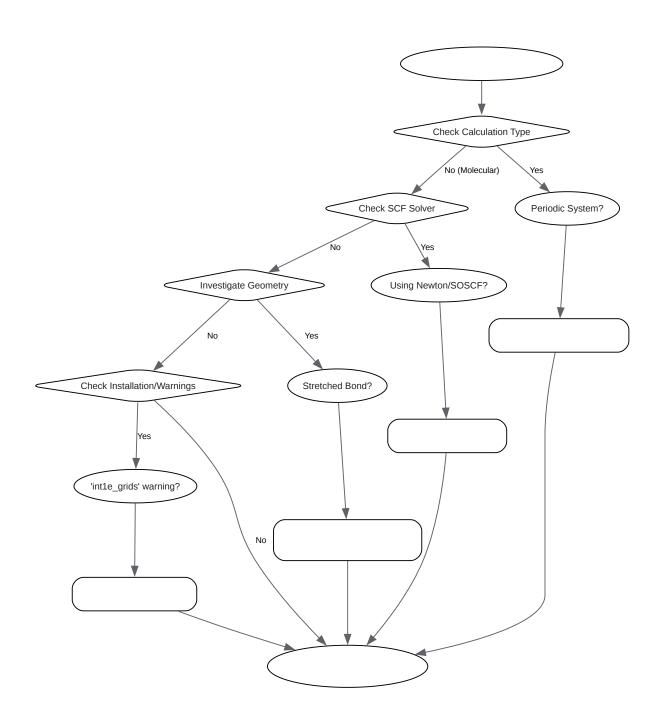
- Import necessary libraries:
- Define the molecule:
- Initialize the DFT object:
- Assign the DM21 functional: The core step is to replace the default numerical integration object with the NeuralNumInt from the DM21 library.



- Set convergence parameters (optional but recommended): For potentially difficult systems, tightening the convergence criteria can be helpful.
- Run the calculation:

Visualizations Troubleshooting Workflow for DM21 Errors



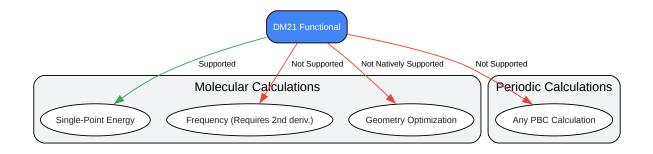


Click to download full resolution via product page

Caption: A flowchart for troubleshooting common errors when using the **DM21** functional.



DM21 Functional Compatibility Overview



Click to download full resolution via product page

Caption: Logical relationships of **DM21** compatibility with different PySCF calculation types.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. SOSCF with dm21 in pySCF · Issue #479 · google-deepmind/deepmind-research · GitHub [github.com]
- 2. DM21 density functional approximation in PySCF for periodic systems · Issue #324 · google-deepmind/deepmind-research · GitHub [github.com]
- 3. DM21 convergence problem for elongated bonds · Issue #316 · google-deepmind/deepmind-research · GitHub [github.com]
- 4. Geometry optimisation with DM21 in PySCF? · Issue #451 · google-deepmind/deepmind-research · GitHub [github.com]
- 5. [2501.12149] On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization [arxiv.org]
- 6. [DM21] Support for int1e_grids not found · Issue #344 · google-deepmind/deepmind-research · GitHub [github.com]



 To cite this document: BenchChem. [Debugging DM21 errors in PySCF environment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13910615#debugging-dm21-errors-in-pyscf-environment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com